2-甲基-6-(2-苯基乙烯基)吡啶

描述

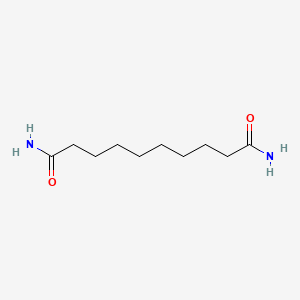

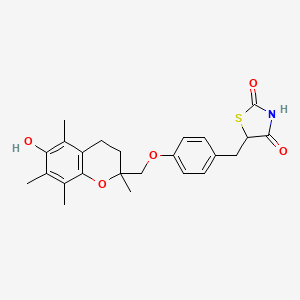

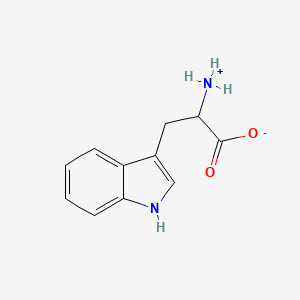

SIB-1893 是一种化学化合物,其 IUPAC 名称为 (E)-2-甲基-6-(2-苯基乙烯基)吡啶。它主要用于科学研究,作为代谢型谷氨酸受体亚型 5 (mGluR5) 的选择性拮抗剂。 该化合物已显示出抗惊厥和神经保护作用,并已知可减少谷氨酸的释放 .

科学研究应用

SIB-1893 在科学研究中具有广泛的应用:

- 化学 :用作研究代谢型谷氨酸受体亚型 5 (mGluR5) 的工具。

- 生物学 :研究其在调节神经递质释放和突触传递中的作用。

- 医学 :探索其潜在的抗惊厥和神经保护作用。

- 工业 :用于开发针对神经系统疾病的新型治疗剂 .

作用机制

SIB-1893 作为代谢型谷氨酸受体亚型 5 (mGluR5) 的非竞争性拮抗剂。它通过阻断受体的活性来抑制谷氨酸的释放,从而降低兴奋毒性和提供神经保护。 此外,它已被发现作为代谢型谷氨酸受体亚型 4 (mGluR4) 的正变构调节剂 .

生化分析

Biochemical Properties

2-Methyl-6-(2-phenylethenyl)pyridine plays a significant role in biochemical reactions, primarily through its interactions with metabotropic glutamate receptors, specifically the subtype 5 (mGluR5). This compound acts as a selective antagonist for mGluR5, inhibiting its activity. Additionally, it has been shown to interact with N-methyl-D-aspartate (NMDA) receptors, albeit weakly, and acts as a positive allosteric modulator of the mGlu4 receptor subtype . These interactions suggest that 2-Methyl-6-(2-phenylethenyl)pyridine can modulate synaptic transmission and neuronal excitability, making it a compound of interest in neuropharmacology.

Cellular Effects

2-Methyl-6-(2-phenylethenyl)pyridine exerts various effects on different cell types and cellular processes. In neuronal cells, it has been demonstrated to produce neuroprotective effects following acute brain injury. This is likely due to its antagonistic action on mGluR5 and its weak NMDA receptor antagonism . Furthermore, 2-Methyl-6-(2-phenylethenyl)pyridine has been shown to influence cell signaling pathways, particularly those involving glutamate receptors, which play a crucial role in synaptic plasticity and memory formation. The compound also affects gene expression and cellular metabolism, contributing to its potential therapeutic applications in neurological disorders.

Molecular Mechanism

The molecular mechanism of 2-Methyl-6-(2-phenylethenyl)pyridine involves its binding interactions with specific biomolecules. As a selective antagonist for mGluR5, it binds to the receptor and inhibits its activity, thereby modulating glutamatergic signaling. Additionally, its weak antagonistic action on NMDA receptors and positive allosteric modulation of mGlu4 receptors further contribute to its effects on neuronal function . These interactions result in changes in gene expression and enzyme activity, ultimately influencing cellular processes and functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Methyl-6-(2-phenylethenyl)pyridine have been observed to change over time. The compound has demonstrated stability under various conditions, maintaining its activity in both in vitro and in vivo studies. Long-term exposure to 2-Methyl-6-(2-phenylethenyl)pyridine has shown sustained neuroprotective effects, with minimal degradation observed . These findings suggest that the compound can be effectively used in prolonged experimental settings without significant loss of efficacy.

Dosage Effects in Animal Models

The effects of 2-Methyl-6-(2-phenylethenyl)pyridine vary with different dosages in animal models. At lower doses, the compound has been shown to produce neuroprotective and anxiolytic effects, while higher doses may lead to adverse effects such as sedation and motor impairment . Threshold effects have been observed, indicating that there is an optimal dosage range for achieving the desired therapeutic outcomes without inducing toxicity. These findings highlight the importance of dosage optimization in preclinical studies involving 2-Methyl-6-(2-phenylethenyl)pyridine.

Metabolic Pathways

2-Methyl-6-(2-phenylethenyl)pyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes phase I and phase II metabolic reactions, including oxidation and conjugation, leading to the formation of metabolites that are subsequently excreted from the body . These metabolic processes influence the compound’s bioavailability and pharmacokinetics, affecting its overall efficacy and safety profile.

Transport and Distribution

Within cells and tissues, 2-Methyl-6-(2-phenylethenyl)pyridine is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites, where it can exert its biochemical effects . The compound’s distribution is influenced by factors such as tissue permeability and binding affinity, which determine its accumulation in specific cellular compartments.

Subcellular Localization

The subcellular localization of 2-Methyl-6-(2-phenylethenyl)pyridine plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. These localization mechanisms ensure that 2-Methyl-6-(2-phenylethenyl)pyridine reaches its intended sites of action, where it can interact with its target receptors and modulate cellular processes . The precise subcellular distribution of the compound is essential for its therapeutic efficacy and specificity.

准备方法

合成路线和反应条件: SIB-1893 可以通过多种路线合成:

工业生产方法: 虽然 SIB-1893 的具体工业生产方法没有得到广泛记录,但合成通常涉及上述实验室规模的反应,为工业目的进行放大。

化学反应分析

反应类型: SIB-1893 会发生各种化学反应,包括:

- 氧化 :它可以在特定条件下被氧化。

- 还原 :它可以使用合适的还原剂进行还原。

- 取代 :它可以发生取代反应,尤其是在合适的催化剂存在的情况下。

- 氧化 :常用的氧化剂如高锰酸钾或三氧化铬。

- 还原 :还原剂如氢化锂铝或硼氢化钠。

- 取代 :催化剂如钯碳或其他过渡金属催化剂。

主要产物: 从这些反应中形成的主要产物取决于所使用的具体试剂和条件。例如,氧化可能生成相应的吡啶衍生物,而还原可能生成化合物的还原形式。

相似化合物的比较

类似化合物:

- 2-甲基-6-(苯基乙炔基)吡啶 (MPEP) :mGluR5 的另一种选择性拮抗剂。

- SIB-1757 :一种结构相关的化合物,也作为 mGluR5 的非竞争性拮抗剂 .

独特性: SIB-1893 在其作为 mGluR5 的选择性拮抗剂和 mGluR4 的正变构调节剂的双重作用中是独特的。 这种双重功能使其成为研究谷氨酸受体复杂机制及其在神经系统疾病中的作用的有价值工具 .

属性

IUPAC Name |

2-methyl-6-(2-phenylethenyl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N/c1-12-6-5-9-14(15-12)11-10-13-7-3-2-4-8-13/h2-11H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SISOFUCTXZKSOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)C=CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6266-99-5 | |

| Record name | 2-Methyl-6-(2-phenylethenyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6266-99-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

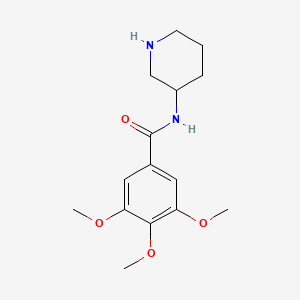

![2-[bis-(2-Hydroxyethyl)amino]ethyl salicylate](/img/structure/B1681590.png)

![(2S)-2-[[9-propan-2-yl-6-[[4-(2-pyridinyl)phenyl]methylamino]-2-purinyl]amino]-1-butanol](/img/structure/B1681607.png)